Poly(dimethylsiloxane-co-methylphenylsiloxane)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Poly(dimethylsiloxane-co-methylphenylsiloxane) (PDMS-co-PMPS) is a silicone copolymer composed of dimethylsiloxane (DMS) and methylphenylsiloxane (MPS) units. The incorporation of phenyl groups into the siloxane backbone significantly alters the material’s properties compared to homopolymers like polydimethylsiloxane (PDMS). PDMS-co-PMPS exhibits enhanced thermal stability, mechanical strength, and dielectric properties, making it suitable for applications ranging from dielectric elastomers to protective coatings and heat dissipators .

Preparation Methods

Poly(dimethylsiloxane-co-methylphenylsiloxane) can be synthesized through several methods, including oxyanionic ring-opening polymerization of octamethylcyclotetrasiloxane (D4) and tetramethyltetraphenylcyclotetrasiloxane (T4) or octaphenylcyclotetrasiloxane (O4) . The concentration of the copolymer can be varied by changing the molar ratio between methyl and phenyl groups in the copolymer and by adjusting the amount of copolymer mixed into a polydimethylsiloxane-based elastomer . Industrial production methods often involve controlled hydrolytic co-polycondensation of polymethyl(methoxy)siloxanes and polymethoxysiloxanes .

Chemical Reactions Analysis

Poly(dimethylsiloxane-co-methylphenylsiloxane) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydride transfer agents and catalysts such as B(C6F5)3 (TPFPB) . The major products formed from these reactions include high molecular weight, branched siloxane copolymers, and cross-linked siloxane polymers . The polymer can also undergo surface modification through active oxygen plasma, converting CH3–Si groups into OH–Si groups .

Scientific Research Applications

Poly(dimethylsiloxane-co-methylphenylsiloxane) has a wide range of scientific research applications. In chemistry, it is used to enhance the electro-mechanical properties of silicone-based dielectric elastomers . In biology and medicine, it is utilized in the development of biomedical block polymers for drug delivery systems . In industry, it is employed in the production of dielectric elastomers for actuators, generators, and sensors . The compound’s unique properties, such as high extensibility, flexibility, and electrical breakdown strength, make it suitable for various advanced applications .

Mechanism of Action

The mechanism of action of poly(dimethylsiloxane-co-methylphenylsiloxane) involves the homogeneous dispersion of phenyl-functional copolymers in the polydimethylsiloxane matrix, resulting in networks with improved mechanical and electrical properties . The phenyl-rich microphases act as reinforcing domains, enhancing tensile and tear strengths . The addition of phenyl-functional copolymers also increases the relative permittivity and electrical breakdown strength of the elastomers while maintaining low dielectric loss .

Comparison with Similar Compounds

Comparison with Similar Siloxane-Based Compounds

Polydimethylsiloxane (PDMS)

- Thermal Stability : PDMS has a low glass transition temperature (~−125°C) and moderate thermal stability (decomposition ~300°C). In contrast, PDMS-co-PMPS shows improved thermal resistance due to phenyl groups, with decomposition temperatures exceeding 350°C .

- Mechanical Properties : PDMS is highly flexible but has low tensile strength (~0.5–7 MPa). Blending PDMS with PDMS-co-PMPS increases tensile strength by 30–50% due to phenyl-rich microphases acting as reinforcing domains .

- Electrical Properties : PDMS has a low relative permittivity (ε ≈ 2.7). PDMS-co-PMPS exhibits higher permittivity (ε ≈ 3.2–4.0) and enhanced electrical breakdown strength (up to 150 kV/mm vs. PDMS’s 80 kV/mm), critical for dielectric elastomer applications .

Polydiphenylsiloxane (PDPS)

- Structure and Flexibility : PDPS is rigid and crystalline due to bulky phenyl groups, with a high melting point (>250°C). PDMS-co-PMPS balances rigidity (from phenyl) and flexibility (from DMS units), enabling processability while retaining thermal stability .

- For example, PDMS-co-PMPS-modified alumina particles improve thermal conductivity in heat dissipators .

Poly(dimethylsiloxane-co-diphenylsiloxane) (PDMS-co-DPS)

- Diphenyl vs. Methylphenyl Content : Increasing diphenylsiloxane (DPS) content in PDMS-co-DPS raises crystallinity and rigidity, whereas methylphenyl groups in PDMS-co-PMPS reduce crystallinity, enhancing compatibility with PDMS matrices .

- Thermal Behavior : PDMS-co-DPS with high DPS content (>30%) shows liquid crystalline behavior, whereas PDMS-co-PMPS remains amorphous, ensuring uniform dispersion in blends .

Poly(diethylsiloxane-co-methylphenylsiloxane) (PDES-co-PMPS)

- Substituent Effects : Diethyl groups lower the glass transition temperature (Tg ≈ −140°C) compared to PDMS-co-PMPS (Tg ≈ −110°C). PDES-co-PMPS is suited for low-temperature applications but lacks the dielectric performance of PDMS-co-PMPS .

Key Data and Research Findings

Table 1. Comparative Properties of Siloxane Copolymers

| Property | PDMS | PDMS-co-PMPS | PDPS | PDMS-co-DPS (30% DPS) |

|---|---|---|---|---|

| Tg (°C) | −125 | −110 | 50 | −100 |

| Decomposition Temp (°C) | 300 | 350–400 | 450 | 380 |

| Tensile Strength (MPa) | 0.5–7 | 8–12 | Brittle | 5–8 |

| Relative Permittivity | 2.7 | 3.2–4.0 | 2.9 | 3.1 |

| Electrical Breakdown (kV/mm) | 80 | 120–150 | N/A | 90–110 |

Data compiled from

Biological Activity

Poly(dimethylsiloxane-co-methylphenylsiloxane) (PDMS-co-PMPS) is a silicone-based copolymer that has garnered attention for its unique biological properties and applications in medical and biotechnological fields. This article explores the biological activity of PDMS-co-PMPS, highlighting its immunological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

PDMS-co-PMPS is synthesized through the ring-opening polymerization of dimethylsiloxane and methylphenylsiloxane monomers. The incorporation of phenyl groups enhances the copolymer's mechanical properties, thermal stability, and chemical resistance compared to pure polydimethylsiloxane (PDMS). The presence of phenyl units also influences the copolymer's interaction with biological systems, making it suitable for various biomedical applications.

Immunological Effects

Research has demonstrated that PDMS-co-PMPS exhibits significant immunomodulatory properties. For instance, studies indicate that silicone-based materials can act as effective immune adjuvants. When injected into tumor sites, PDMS-co-PMPS can modulate local immune responses, promoting the recruitment of immune cells such as lymphocytes and monocytes. This response is crucial in cancer therapy, where enhancing the immune system's ability to target tumor cells can improve treatment outcomes.

Case Study: Cancer Treatment

A notable study investigated the use of PDMS as a cytokine delivery medium in cancer treatment. Patients received injections of PDMS mixed with interleukin-2 (IL-2), a cytokine known for its role in stimulating immune responses. The results showed a significant increase in immune cell infiltration at the tumor site and a reduction in tumor size after treatment. Specifically, the mean percentage of tumor tissue displaying severe immune reactions increased from 1.53% to 34.73% following treatment, demonstrating the copolymer's potential as an effective therapeutic agent in oncology .

Mechanical Properties and Biocompatibility

The mechanical properties of PDMS-co-PMPS are tailored through variations in the ratio of dimethyl to phenyl siloxane units. This tunability allows researchers to design materials with specific viscoelastic properties suitable for various applications, including soft tissue scaffolding and drug delivery systems.

Furthermore, biocompatibility studies have shown that PDMS-co-PMPS does not elicit significant inflammatory responses when implanted in vivo. Its ability to create a fibrotic capsule around implants can be beneficial in certain medical applications, providing stability while minimizing adverse reactions.

Research Findings

Recent studies have explored various aspects of PDMS-co-PMPS, including:

- Electromechanical Properties : Research indicates that adding phenyl-functional groups enhances the electromechanical properties of silicone elastomers, which can be advantageous for developing sensors or actuators in biomedical devices .

- Thermal Stability : The incorporation of phenyl units significantly improves thermal stability compared to pure PDMS, making it suitable for high-temperature applications .

- Molecular Dynamics Simulations : Simulations have provided insights into the conformational dynamics of PDMS-co-PMPS at the molecular level, revealing how structural variations influence mechanical properties and interactions with biological systems .

Comparative Analysis

The following table summarizes key properties of PDMS and PDMS-co-PMPS:

| Property | PDMS | PDMS-co-PMPS |

|---|---|---|

| Density (g/cm³) | 0.97 | 1.06 |

| Thermal Stability | Moderate | High |

| Biocompatibility | Good | Excellent |

| Mechanical Strength | Moderate | Enhanced |

| Immunological Activity | Low | High |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing poly(dimethylsiloxane-co-methylphenylsiloxane) with controlled phenyl group distribution?

- Methodological Answer : The copolymer is typically synthesized via non-stoichiometric polycondensation of dimethylsiloxane-α,ω-diols with methylphenylsiloxane precursors. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ²⁹Si) is critical for confirming the copolymer's microstructure and phenyl group distribution . Adjusting the molar ratio of dimethylsiloxane to methylphenylsiloxane monomers during polymerization allows control over phenyl content, which influences thermal stability and mechanical properties.

Q. How does the phenyl group content in poly(dimethylsiloxane-co-methylphenylsiloxane) affect its thermal stability?

- Methodological Answer : Higher phenyl group content enhances thermal stability due to the aromatic rings' ability to dissipate heat and resist oxidative degradation. Thermogravimetric analysis (TGA) under nitrogen or air atmospheres reveals decomposition temperatures increasing by 20–50°C compared to pure polydimethylsiloxane (PDMS). Differential scanning calorimetry (DSC) further quantifies glass transition temperature (Tg) shifts .

Q. What characterization techniques are essential for verifying the copolymer’s structural integrity?

- Methodological Answer : Key techniques include:

- FTIR spectroscopy : Identifies Si–O–Si backbone vibrations (~1000–1100 cm⁻¹) and phenyl group absorption peaks (~700 cm⁻¹).

- Gel permeation chromatography (GPC) : Determines molecular weight distribution.

- NMR spectroscopy : Resolves methyl, phenyl, and siloxane group ratios .

Advanced Research Questions

Q. How can blending poly(dimethylsiloxane-co-methylphenylsiloxane) with PDMS enhance electro-mechanical performance in dielectric elastomer actuators?

- Methodological Answer : Blending introduces phenyl groups that increase dielectric permittivity while maintaining flexibility. Madsen et al. (2018) demonstrated a 40% improvement in actuation strain at 20 wt% copolymer content. Electro-mechanical testing under varying electric fields (0.1–10 kV/mm) and mechanical strain analysis (uniaxial tensile testing) are critical for optimizing performance .

Q. What experimental strategies resolve contradictions in reported electro-mechanical enhancements of copolymer-PDMS blends?

- Methodological Answer : Contradictions often arise from differences in crosslinking density, curing agents, or phenyl group distribution. Systematic studies should:

- Compare blends synthesized via platinum-catalyzed hydrosilylation vs. peroxide curing.

- Use dynamic mechanical analysis (DMA) to correlate tan δ peaks with energy dissipation.

- Validate dielectric properties using impedance spectroscopy across frequencies (10⁻¹–10⁶ Hz) .

Q. How do copolymer composition and molecular weight influence interfacial adhesion in hybrid composites (e.g., silicone-polymer blends)?

- Methodological Answer : Higher molecular weight copolymers reduce phase separation in composites. Peel tests and scanning electron microscopy (SEM) reveal improved adhesion at interfaces. For example, 15–25% phenyl content optimizes compatibility with aromatic polymers like polycarbonates, as shown in block copolymer studies .

Q. What are the critical safety protocols for handling poly(dimethylsiloxane-co-methylphenylsiloxane) during high-temperature polymerization?

- Methodological Answer : Safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of volatile siloxane monomers.

- Personal protective equipment (PPE) : Heat-resistant gloves and goggles.

- Thermal stability monitoring : Real-time TGA or DSC to prevent runaway reactions. Refer to OSHA guidelines for siloxane handling .

Q. Data Analysis and Optimization

Q. How can researchers model the relationship between copolymer structure and viscoelastic properties?

- Methodological Answer : Time-temperature superposition (TTS) principles and Williams-Landel-Ferry (WLF) equations correlate molecular weight and phenyl content with viscoelastic behavior. DMA frequency sweeps (0.1–100 Hz) and master curve generation are standard practices .

Q. What statistical approaches are effective for analyzing batch-to-batch variability in copolymer synthesis?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis) of NMR, GPC, and rheology data identifies key variables (e.g., catalyst concentration, reaction time). Design of experiments (DoE) minimizes variability, ensuring consistent phenyl group distribution .

Q. Tables for Key Properties

Properties

CAS No. |

63148-52-7 |

|---|---|

Molecular Formula |

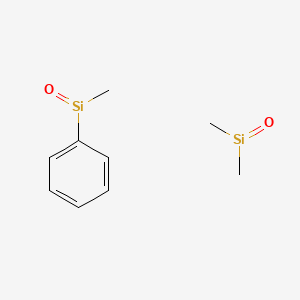

C9H14O2Si2 |

Molecular Weight |

210.38 g/mol |

IUPAC Name |

dimethyl(oxo)silane;methyl-oxo-phenylsilane |

InChI |

InChI=1S/C7H8OSi.C2H6OSi/c1-9(8)7-5-3-2-4-6-7;1-4(2)3/h2-6H,1H3;1-2H3 |

InChI Key |

XWFOTLCDICUQTI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](=O)C.C[Si](=O)C1=CC=CC=C1 |

physical_description |

Colorless liquid; [Sigma-Aldrich MSDS] |

Related CAS |

40989-37-5 63148-52-7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.